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Compound of Interest

Compound Name: 1-Octen-3-yl butyrate

CAS No.: 164578-37-4

Cat. No.: B063795

Get Quote

Introduction: The Significance of 1-Octen-3-yl
Butyrate in Food Aroma
1-Octen-3-yl butyrate is a volatile ester that contributes significantly to the characteristic

aroma profile of various foods. It is often described as having a fruity, buttery, and mushroom-

like odor.[1] This compound is naturally present in fruits like passion fruit and has been reported

in lemon peel oil and lavender oil.[1] In the food industry, it is utilized as a flavoring agent to

impart or enhance these specific notes in a wide range of products.[2][3] The accurate

quantification of 1-octen-3-yl butyrate is crucial for quality control, product development, and

authenticity assessment of food products. This application note provides detailed protocols for

the quantification of 1-octen-3-yl butyrate in diverse food matrices using modern analytical

techniques.
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Property Value Source

Molecular Formula C12H22O2 [2][3]

Molecular Weight 198.30 g/mol [3]

CAS Number 16491-54-6 [2]

Boiling Point 225-229 °C [1][2]

Density 0.87 g/mL at 25 °C [1][2]

Solubility
Insoluble in water; soluble in

oils
[3]

Odor Profile
Fruity, buttery, strawberry,

mushroom
[1]

Core Principles of Analysis: A Scientist's
Perspective
The quantification of a semi-volatile ester like 1-octen-3-yl butyrate in complex food matrices

presents several analytical challenges. These include the potential for matrix interference, the

compound's volatility, and the need for high sensitivity to detect low concentrations. To address

these challenges, a robust analytical workflow is essential, typically comprising:

Efficient Sample Preparation: The goal is to isolate and concentrate the analyte from the

food matrix while minimizing the co-extraction of interfering compounds.

High-Resolution Separation: Gas chromatography (GC) is the technique of choice for

separating volatile and semi-volatile compounds with high efficiency.

Sensitive and Selective Detection: Mass spectrometry (MS) provides the necessary

sensitivity and selectivity for unambiguous identification and accurate quantification.

This application note will focus on two primary sample preparation techniques coupled with

GC-MS: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction

(SBSE). The choice between these techniques often depends on the specific food matrix and

the desired sensitivity.
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Caption: General workflow for the quantification of 1-octen-3-yl butyrate in food.

Protocol 1: Headspace Solid-Phase Microextraction
(HS-SPME) GC-MS
HS-SPME is a solvent-free extraction technique that is particularly well-suited for the analysis

of volatile and semi-volatile compounds in liquid and solid food matrices. It is a rapid and

sensitive method that minimizes matrix effects.

Rationale for HS-SPME: This technique is chosen for its simplicity, speed, and minimal solvent

usage. By sampling the headspace above the food matrix, we selectively extract volatile

compounds like 1-octen-3-yl butyrate, leaving non-volatile matrix components behind. The

choice of fiber coating is critical for efficient trapping of the target analyte. A

Carboxen®/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for its broad applicability

to a wide range of volatile compounds.[4]

Instrumentation and Materials:

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

SPME Fiber Assembly (e.g., 85 µm CAR/PDMS)

20 mL headspace vials with PTFE/silicone septa
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Heater-stirrer or water bath

Analytical balance

1-Octen-3-yl butyrate standard

Internal standard (e.g., ethyl heptanoate or 3-octanol)[4]

Sodium chloride (NaCl)

Step-by-Step Protocol:

Sample Preparation:

Weigh 5 g of the homogenized food sample into a 20 mL headspace vial. For solid

samples, add a specific volume of deionized water to create a slurry.

Add 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous

phase, which can enhance the release of volatile compounds into the headspace.

Spike the sample with a known concentration of the internal standard.

Immediately seal the vial with a PTFE/silicone septum cap.

HS-SPME Extraction:

Place the vial in a heater-stirrer or water bath set to 50°C.[4]

Allow the sample to equilibrate for 15 minutes.

Expose the SPME fiber to the headspace of the vial for 40 minutes at 50°C with agitation.

[4]

GC-MS Analysis:

After extraction, immediately desorb the SPME fiber in the GC injection port at 250°C for 5

minutes in splitless mode.
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GC column: A mid-polar column (e.g., DB-624 or equivalent) is suitable for separating a

range of volatile compounds.

Oven temperature program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of

5°C/minute, and hold for 5 minutes.

Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

MS parameters:

Ion source temperature: 230°C

Quadrupole temperature: 150°C

Electron ionization at 70 eV.

Acquisition mode: A combination of full scan (m/z 40-300) for qualitative analysis and

selected ion monitoring (SIM) for quantitative analysis can be employed. Key ions for 1-
octen-3-yl butyrate should be determined from a standard injection.

Quantification:

Prepare a calibration curve by analyzing standard solutions of 1-octen-3-yl butyrate at

different concentrations, each containing the same concentration of the internal standard.

Plot the ratio of the peak area of 1-octen-3-yl butyrate to the peak area of the internal

standard against the concentration of 1-octen-3-yl butyrate.

Calculate the concentration of 1-octen-3-yl butyrate in the food sample using the

regression equation from the calibration curve.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-
MS
SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a

thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. It offers a
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much larger sorbent volume compared to SPME, resulting in higher recoveries and lower

detection limits.

Rationale for SBSE: SBSE is particularly advantageous for trace-level analysis of semi-volatile

compounds in liquid matrices or aqueous extracts of solid foods. The large volume of the

PDMS phase allows for a more exhaustive extraction of 1-octen-3-yl butyrate from the

sample, making it ideal for applications requiring high sensitivity.[5][6]

Instrumentation and Materials:

GC-MS system with a thermal desorption unit (TDU)

PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)

Glass sample vials (e.g., 20 mL) with screw caps

Magnetic stirrer

1-Octen-3-yl butyrate standard

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties

not present in the sample)

Methanol (for conditioning)

Step-by-Step Protocol:

Stir Bar Conditioning:

Prior to first use, condition the stir bar by heating it in the TDU under a flow of helium.

Sample Preparation:

Place 10 mL of the liquid food sample (or an aqueous extract of a solid sample) into a 20

mL glass vial.

Spike the sample with a known concentration of the internal standard.
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Add the conditioned PDMS-coated stir bar to the vial.

SBSE Extraction:

Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm) for a

defined period (e.g., 60-120 minutes) at room temperature.[5]

After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water,

and gently dry with a lint-free tissue.[7]

Thermal Desorption and GC-MS Analysis:

Place the stir bar into a glass thermal desorption tube.

Insert the tube into the TDU of the GC-MS system.

Desorb the analytes by rapidly heating the TDU (e.g., from 40°C to 280°C at 60°C/min,

hold for 5 minutes).

The desorbed compounds are cryo-focused in a cooled injection system (CIS) before

being transferred to the GC column.

GC-MS conditions are similar to those described in the HS-SPME protocol.

Quantification:

Follow the same quantification procedure as outlined in the HS-SPME protocol, using a

calibration curve prepared with standard solutions extracted under the same SBSE

conditions.

Method Validation: Ensuring Trustworthy Results
A critical aspect of any analytical method is its validation to ensure that it is fit for its intended

purpose.[8][9] The validation process provides documented evidence that the method is

reliable, accurate, and precise.[10][11][12]

Key Validation Parameters:
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Parameter Description
Acceptance Criteria
(Typical)

Linearity and Range

The ability of the method to

elicit test results that are

directly proportional to the

concentration of the analyte.

Coefficient of determination (r²)

> 0.99

Accuracy (Recovery)

The closeness of the test

results obtained by the method

to the true value.

70-120% recovery

Precision (Repeatability &

Intermediate Precision)

The degree of agreement

among individual test results

when the procedure is applied

repeatedly to multiple

samplings from a

homogeneous sample.

Relative Standard Deviation

(RSD) < 15%

Limit of Detection (LOD)

The lowest amount of an

analyte in a sample that can

be detected but not

necessarily quantitated as an

exact value.

Signal-to-noise ratio of 3:1

Limit of Quantification (LOQ)

The lowest amount of an

analyte in a sample that can

be quantitatively determined

with suitable precision and

accuracy.

Signal-to-noise ratio of 10:1

Specificity/Selectivity

The ability to assess

unequivocally the analyte in

the presence of components

that may be expected to be

present.

No interfering peaks at the

retention time of the analyte

Data Interpretation and Reporting
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The final step in the analytical process is the interpretation and reporting of the results. The

concentration of 1-octen-3-yl butyrate should be reported in appropriate units (e.g., µg/kg or

mg/kg) along with the associated measurement uncertainty. It is also good practice to report

the validation data to demonstrate the reliability of the results.

Troubleshooting Common Issues
Issue Potential Cause Suggested Solution

Poor Peak Shape
Active sites in the GC system;

column contamination.

Deactivate the liner; bake the

column; trim the column.

Low Recovery
Inefficient extraction; analyte

degradation.

Optimize extraction time and

temperature; check sample

pH.

High Variability

Inconsistent sample

preparation; instrument

instability.

Ensure consistent sample

homogenization and spiking;

check for leaks in the GC

system.

Matrix Interference
Co-extraction of non-target

compounds.

Optimize SPME fiber or SBSE

conditions; use a more

selective MS acquisition mode

(e.g., MS/MS).

Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and

reliable quantification of 1-octen-3-yl butyrate in a variety of food matrices. The choice

between HS-SPME and SBSE will depend on the specific application, with HS-SPME offering a

faster analysis and SBSE providing higher sensitivity. Proper method validation is paramount to

ensure the quality and defensibility of the analytical data. By following these guidelines,

researchers and quality control professionals can confidently assess the levels of this important

flavor compound in food products.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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